

# Genotoxicity of Tricyclodecenyl Propionate: A Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tricyclodecenyl propionate*

Cat. No.: B097855

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available genotoxicity data for the fragrance ingredient **Tricyclodecenyl propionate** (CAS No. 17511-60-3). The information presented is primarily derived from the fragrance ingredient safety assessment conducted by the Research Institute for Fragrance Materials (RIFM).

Based on the available data, **Tricyclodecenyl propionate** is not considered to possess genotoxic potential.<sup>[1]</sup> This conclusion is supported by a bacterial reverse mutation assay and read-across data from an in vitro chromosome aberration assay.

## Summary of Genotoxicity Data

The genotoxic profile of **Tricyclodecenyl propionate** has been evaluated through key in vitro assays. The following tables summarize the available data.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for **Tricyclodecenyl Propionate**

| Test System            | Strains Tested                    | Concentration Range | Metabolic Activation (S9) | Result                                                                                 | Reference                       |
|------------------------|-----------------------------------|---------------------|---------------------------|----------------------------------------------------------------------------------------|---------------------------------|
| Salmonella typhimurium | TA97a, TA98, TA100, TA1535, TA102 | Up to 1600 µg/plate | With and without          | No increase in the mean number of revertant colonies was observed. <a href="#">[1]</a> | RIFM, 2000b <a href="#">[1]</a> |

Table 2: In Vitro Chromosome Aberration Assay Data (Read-Across)

| Test Substance                                                                            | Test System              | Concentration Range      | Metabolic Activation (S9) | Result                                                | Reference                       |
|-------------------------------------------------------------------------------------------|--------------------------|--------------------------|---------------------------|-------------------------------------------------------|---------------------------------|
| Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester (CAS No. 113889-23-9) | Not specified in summary | Not specified in summary | Not specified in summary  | Considered to be non-clastogenic. <a href="#">[1]</a> | RIFM, 2002b <a href="#">[1]</a> |

## Experimental Protocols

Detailed experimental protocols for the key genotoxicity assays are outlined below, based on the Organisation for Economic Co-operation and Development (OECD) guidelines, which were followed in the reported studies.[\[1\]](#)

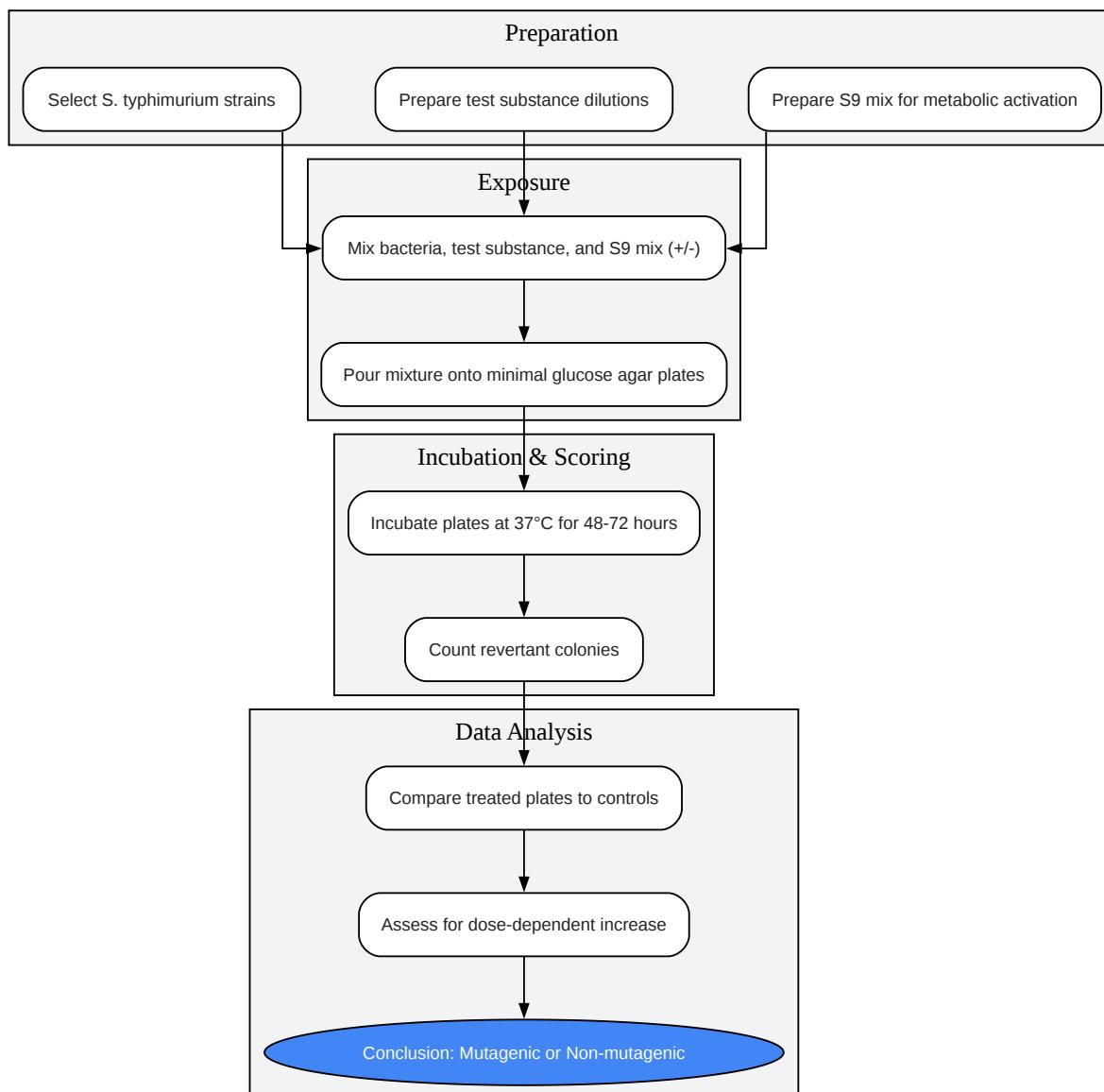
## Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The bacterial reverse mutation assay, or Ames test, is widely used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

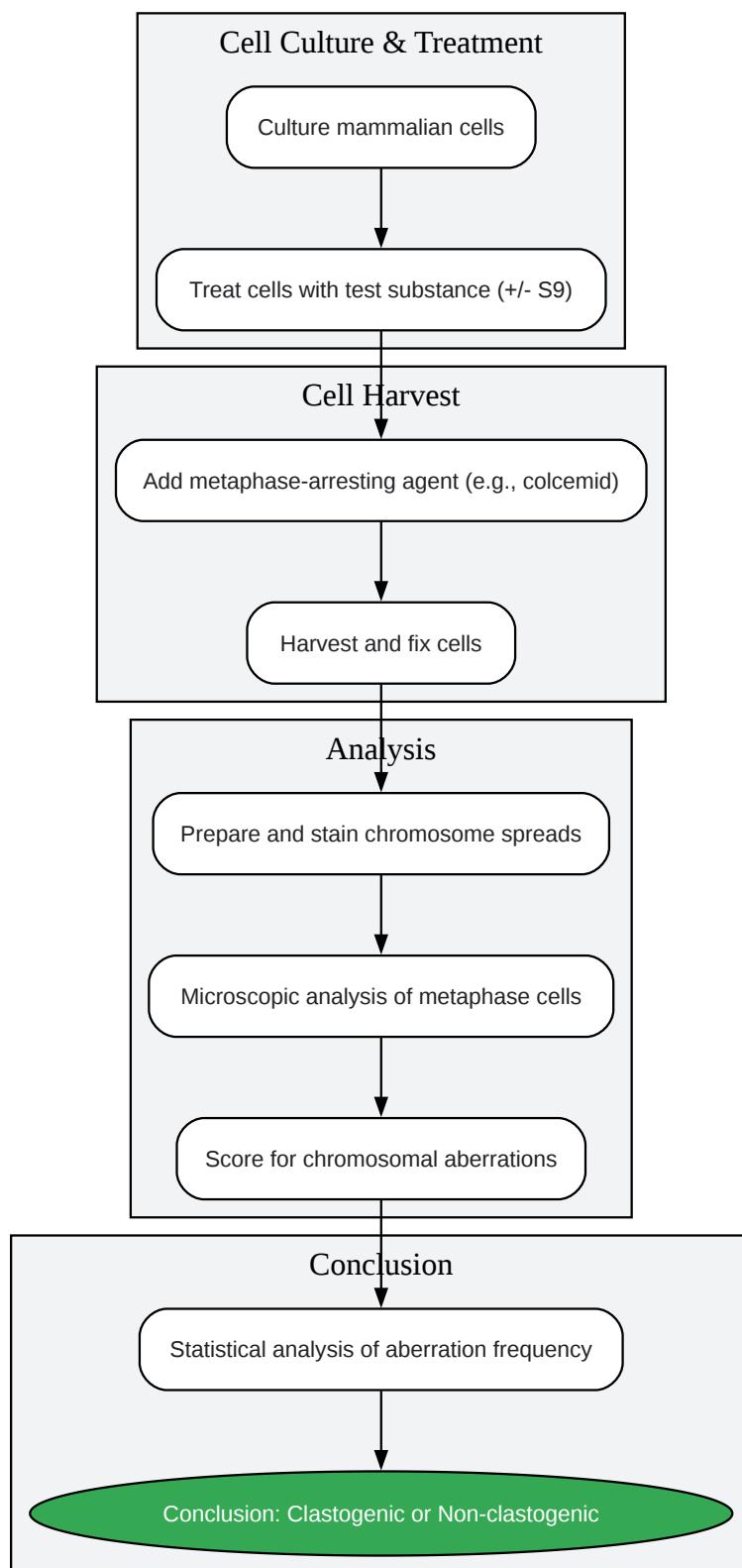
Methodology:

- Strain Selection: Several strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537, and TA102) are used to detect different types of mutations.
- Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance. The highest concentration should show some evidence of toxicity.
- Metabolic Activation: The assay is conducted both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with enzyme-inducing agents like Aroclor 1254. This is to mimic mammalian metabolism.
- Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative (solvent) controls, in the presence or absence of the S9 mix.
- Plating and Incubation: The treated bacterial cultures are plated on minimal glucose agar plates, which lack histidine. The plates are then incubated for 48-72 hours at 37°C.
- Scoring: Only bacteria that have undergone a reverse mutation to synthesize their own histidine will grow and form visible colonies. The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

## In Vitro Mammalian Chromosomal Aberration Test - OECD 473


The in vitro chromosomal aberration test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

Methodology:


- **Cell Culture:** Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
- **Dose Finding:** A preliminary cytotoxicity test is conducted to determine the concentrations of the test substance to be used in the main experiment. A range of concentrations, including those that induce some level of cell cycle delay, are selected.
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 fraction).
- **Treatment:** Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, along with positive and negative controls. The exposure duration is typically short (3-6 hours) in the presence and absence of S9, and continuous (up to 24 hours) in the absence of S9.
- **Cell Harvest:** After treatment, the cells are incubated with a metaphase-arresting agent (e.g., colcemid or colchicine). The cells are then harvested, treated with a hypotonic solution, and fixed.
- **Chromosome Preparation and Analysis:** The fixed cells are spread on microscope slides and stained. At least 200 well-spread metaphases per concentration and control are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.
- **Data Evaluation:** The frequency of aberrant cells is determined for each concentration and compared to the negative control. A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations.

## Visualizations

The following diagrams illustrate the general workflows for the genotoxicity assays discussed.

[Click to download full resolution via product page](#)

### Ames Test Experimental Workflow

[Click to download full resolution via product page](#)

### In Vitro Chromosome Aberration Test Workflow

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fragrancematerialsafetyresource.elsevier.com](http://fragrancematerialsafetyresource.elsevier.com) [fragrancematerialsafetyresource.elsevier.com]
- To cite this document: BenchChem. [Genotoxicity of Tricyclodecetyl Propionate: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097855#genotoxicity-studies-of-tricyclodecetyl-propionate>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)